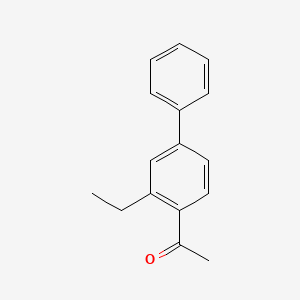

2'-Ethyl-4'-phenylacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

1-(2-ethyl-4-phenylphenyl)ethanone |

InChI |

InChI=1S/C16H16O/c1-3-13-11-15(9-10-16(13)12(2)17)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |

InChI Key |

TZHMXGCENFBPLT-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgdeanfrancispress.com For 2'-Ethyl-4'-phenylacetophenone, several strategic disconnections can be envisioned.

The most prominent disconnections involve the carbon-carbon bonds that form the molecular backbone:

Disconnection of the biaryl C-C bond: This is a common strategy for biphenyl (B1667301) compounds. This disconnection (labeled A in the schematic) leads to two key synthons: a 4-phenyl anion equivalent and a 2-ethylacetophenone cation equivalent, or vice versa. These synthons correspond to practical reagents such as an organometallic species derived from bromobiphenyl and an electrophilic 2-ethyl-substituted benzene (B151609) derivative, or a 4-phenylphenylboronic acid and a 2-ethyl-haloacetophenone for use in cross-coupling reactions.

Disconnection via Friedel-Crafts acylation: An alternative powerful disconnection involves the bond between the acetyl group and the aromatic ring (labeled B ). This suggests a Friedel-Crafts acylation reaction, where the starting materials would be 4-ethylbiphenyl (B1582967) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Disconnection at the α-carbon: A third approach involves breaking the bond between the α-carbon and the second phenyl ring (labeled C ). This leads to a 2'-ethylacetophenone enolate synthon and a phenyl cation equivalent, suggesting an α-arylation reaction.

These disconnections form the basis for designing targeted synthetic pathways.

A schematic representation of the retrosynthetic analysis for this compound.

Targeted Synthetic Pathways

Based on the retrosynthetic analysis, several forward synthetic strategies can be implemented to construct this compound.

The formation of new carbon-carbon bonds is central to the synthesis of the target molecule's skeleton.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds, particularly for biaryl synthesis. acs.orgnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is exceptionally well-suited for this purpose due to its mild conditions and high functional group tolerance. organic-chemistry.orgresearchgate.net

A plausible Suzuki-Miyaura approach to this compound would involve the palladium-catalyzed coupling of 4-phenylboronic acid with 1-(2-ethyl-4-halophenyl)ethan-1-one. Alternatively, (4-acetyl-3-ethylphenyl)boronic acid could be coupled with a halobenzene. Research on the synthesis of other phenylacetophenone derivatives demonstrates the feasibility of this method, often employing palladium acetate (B1210297) as the catalyst in aqueous or mixed solvent systems. walisongo.ac.idmdpi.com

Another fundamental C-C bond-forming reaction is the Friedel-Crafts acylation. alfa-chemistry.com This reaction can be used to introduce the acetyl group onto a pre-formed 4-ethylbiphenyl ring system using acetyl chloride and a Lewis acid catalyst like aluminum trichloride.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Typical Conditions | Key Finding/Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Bromoacetophenone | Pd(OAc)₂, K₂CO₃ | Aqueous solvent, heat | Effective for synthesizing various phenylacetophenone derivatives, serving as key intermediates for bioactive molecules. walisongo.ac.idmdpi.com |

| Suzuki-Miyaura | Acyl Chlorides | Arylboronic Acids | Pd₂(dba)₃, K₂CO₃ | Toluene, reflux | Acyl chlorides can be used as electrophiles in Suzuki couplings to yield aryl ketones. mdpi.com |

| Heck Arylation | Styryl Ethers | Aryldiazonium Salts | Pd(OAc)₂ | THF, Room Temp. | A ligand- and base-free method for regioselective synthesis of α-aryl acetophenones. rsc.org |

| Friedel-Crafts | 4-Ethylbiphenyl | Acetyl Chloride | AlCl₃ | Anhydrous solvent | A classic and direct method for acylating aromatic rings. alfa-chemistry.com |

Condensation reactions, such as the Claisen-Schmidt condensation, are vital for forming α,β-unsaturated ketones (chalcones) by reacting an acetophenone (B1666503) with an aldehyde. researchgate.net For instance, 2'-ethylacetophenone could react with various aldehydes to produce a range of chalcone (B49325) derivatives. While not a direct route to this compound itself, these reactions showcase the reactivity of the acetyl group's α-protons.

Multicomponent reactions, analogous in principle to the Biginelli or Hantzsch reactions, can utilize substituted acetophenones as building blocks. For example, a one-pot condensation of an acetophenone, an aldehyde, acetyl chloride, and a nitrogen source can yield β-acetamido ketones. researchgate.netnih.gov These methods highlight the versatility of acetophenone derivatives in constructing more complex molecular architectures. Microwave-assisted condensation of acetophenone derivatives with aldehydes, catalyzed by boric acid, provides an environmentally friendly protocol for generating various condensation products. mdpi.com

Directly modifying the α-position of the ketone is a highly convergent strategy.

α-Arylation: This involves introducing the 4-phenylphenyl group directly onto the α-carbon of an ethyl ketone. More commonly for this target, the strategy would involve the α-arylation of 2'-ethylacetophenone. Palladium-catalyzed α-arylation of acetophenones with aryl halides or tosylates is a well-established method. researchgate.nettandfonline.com This approach allows for the selective formation of a C-C bond at the α-position of the ketone enolate. nih.govresearchgate.net

α-Alkylation: This strategy would involve the alkylation of a 4'-phenylacetophenone enolate with an ethyl halide. The allylic alkylation of acetophenone enolates using various catalytic systems has been extensively studied. nih.gov More relevantly, direct C-alkylation of acetophenones with alcohols can be achieved through a metal-free, hydrogen borrowing-like pathway, offering an atom-economical alternative. rsc.org

| Method | Substrates | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Pd-Catalyzed α-Arylation | Acetophenone, Aryl Mesylates/Tosylates | Pd(OAc)₂ with Indolyl-phosphine ligand | Enables mono-arylation with less reactive electrophiles. | researchgate.net |

| Pd-Catalyzed Carbonylative α-Arylation | Acetophenones, Aryl Iodides, CO | Palladium Catalyst | Forms 1,3-diketones through a three-component reaction. | nih.govresearchgate.net |

| Metal-Free C-Alkylation | Acetophenones, Benzyl Alcohols | K₂S₂O₈ / KOtBu | Atom-economical C-alkylation via a hydrogen borrowing-like mechanism. | rsc.org |

| Photoredox-Catalyzed Alkylation | Aromatic Alkenes, Sulfonium Salts | Copper Complex | Visible-light-driven synthesis of α-alkyl-acetophenones. | acs.org |

Functional group interconversion (FGI) is a crucial strategy where one functional group is converted into another. ub.edusolubilityofthings.com This allows for the synthesis of a target molecule from a closely related precursor. In the context of this compound, FGI could be employed in the final steps of the synthesis.

For example, a precursor molecule such as 2'-vinyl-4'-phenylacetophenone could be synthesized and then the vinyl group could be selectively hydrogenated to an ethyl group. Similarly, a hydroxyl group on the ethyl side chain could be removed via dehydration followed by hydrogenation. FGI is a cornerstone of organic synthesis, enabling chemists to navigate complex synthetic pathways by transforming functional groups into ones that are more suitable for a subsequent reaction or represent the final desired functionality. researchgate.netvanderbilt.edu One-pot conversions of phenols to ketones have been developed, representing a powerful FGI strategy that could potentially be adapted for complex acetophenone synthesis. researchgate.net

Functional Group Interconversions and Modifications

Preparation from Precursor Ketones

The synthesis of this compound can be effectively achieved through the acylation of a suitable aromatic precursor. A primary and industrially relevant method is the Friedel-Crafts acylation.

Friedel-Crafts Acylation of 4-Ethylbiphenyl This approach utilizes 4-ethylbiphenyl as the direct precursor to the target ketone. The ethyl group on the biphenyl backbone directs the incoming acyl group, though a mixture of isomers is possible. The reaction typically involves an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

A general reaction scheme is as follows: 4-Ethylbiphenyl + Acetyl Chloride --(Lewis Acid)--> this compound + Isomers

Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective for this transformation. google.com However, to improve regioselectivity and reduce waste, modern heterogeneous catalysts are often preferred. Solid crystalline microporous materials, such as H-beta zeolites, have been shown to effectively catalyze the acetylation of biphenyl, favoring acylation at the para-position while suppressing ortho- and meta-acylation. google.com The use of such catalysts can lead to a more efficient and environmentally benign process. google.com

The precursor, 4-ethylbiphenyl, can itself be synthesized via methods like nickel-catalyzed decarbonylative coupling, which provides an efficient route to this key intermediate. acs.org

Selective Derivatization of Existing Carbon Frameworks

An alternative and highly versatile strategy for synthesizing this compound involves the construction of the biphenyl core through cross-coupling reactions. This method selectively derivatizes an existing carbon framework, such as a halogenated acetophenone.

Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. walisongo.ac.idacs.org In a plausible route to this compound, a bromoacetophenone derivative is coupled with a corresponding boronic acid. For example, 2-bromo-4'-ethylacetophenone could be reacted with phenylboronic acid, or alternatively, 4-bromobiphenyl (B57062) could be reacted with a suitable acetyl-containing boronic acid, followed by ethylation, though the former is more direct.

A representative synthetic pathway is: 2'-Bromo-4'-phenylacetophenone + Ethylboronic Acid --(Palladium Catalyst, Base)--> this compound

This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, often in the absence of a phosphine (B1218219) ligand. walisongo.ac.id The versatility of the Suzuki reaction allows for the use of a wide array of commercially available boronic acids, making it a cornerstone of modern organic synthesis for creating functionalized biphenyl systems. walisongo.ac.idacs.org

Optimization of Reaction Parameters

To maximize the efficiency, yield, and sustainability of the synthesis of this compound, careful optimization of various reaction parameters is crucial.

Catalyst Selection and Loading

The choice of catalyst is paramount in directing the reaction pathway and influencing its efficiency.

For Friedel-Crafts reactions , while traditional catalysts like AlCl₃ are effective, they often need to be used in stoichiometric amounts and generate significant waste. google.com Modern approaches favor heterogeneous catalysts.

| Catalyst Type | Example | Typical Loading | Advantages / Disadvantages |

| Lewis Acid | Aluminum Chloride (AlCl₃) | >1.0 equivalent | High activity, but generates corrosive waste and is difficult to recycle. google.com |

| Zeolite | H-beta | Catalytic amount | Reusable, environmentally friendly, high para-selectivity. google.com |

For Suzuki-Miyaura coupling reactions , palladium-based catalysts are the standard. The selection and loading of the palladium source and any associated ligands can significantly impact the reaction outcome.

| Catalyst System | Example | Typical Loading | Key Features |

| Palladium Salt | Palladium(II) Acetate (Pd(OAc)₂) | 1 mol% | Effective, often used without a phosphine ligand, suitable for aqueous media. walisongo.ac.ideuropa.eu |

| Palladium with Ligand | NiCl₂(dppe) | Catalytic amount | Bidentate phosphine ligands can accelerate decarbonylative coupling side reactions but can also be tuned for desired cross-coupling. acs.org |

| N-Heterocyclic Carbene (NHC) Ligand | ICy·HCl | Catalytic amount | Strong σ-donating ligands can influence reaction pathways and stereochemistry. acs.org |

Solvent System Development (e.g., Aqueous, Solvent-free conditions)

The solvent system plays a critical role in solubility, reaction rate, and environmental impact.

Conventional Organic Solvents : Solvents like nitrobenzene (B124822) or chloroform (B151607) have been traditionally used for Friedel-Crafts acylations. google.com However, due to toxicity and environmental concerns, greener alternatives are sought.

Aqueous Systems : The development of aqueous protocols for reactions like the Suzuki coupling represents a significant advancement in green chemistry. walisongo.ac.idresearchgate.net Water is non-toxic, non-flammable, and inexpensive. The use of phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction rates in aqueous media by improving the solvation of organic substrates. walisongo.ac.id

Solvent-Free Conditions : Performing reactions under solvent-free conditions, often aided by microwave irradiation, is another eco-friendly approach. sciforum.net This minimizes volatile organic compound (VOC) emissions and can simplify product purification.

Deep Eutectic Solvents (DESs) : These have emerged as novel catalytic and solvent systems. For instance, a mixture of choline (B1196258) chloride and p-toluenesulfonic acid can act as both the solvent and catalyst in condensation reactions, offering high yields and potential for recycling. mdpi.com

The table below summarizes the influence of different solvent systems on related ketone syntheses.

| Solvent System | Reaction Type | Typical Conditions | Advantages |

| Water | Suzuki Coupling | Pd(OAc)₂, TBAB, 150 °C | Environmentally benign, enhanced reaction rates with additives. walisongo.ac.idresearchgate.net |

| Toluene | Ketalization | p-TSA, Microwave, azeotropic removal of water | High conversion and yields in short reaction times. researchgate.net |

| Ethanol | Biginelli Reaction | Potassium tert-butoxide, Microwave | Good solvent for base-catalyzed condensations, rapid reaction. sciforum.net |

| Solvent-Free | Biginelli Reaction | Catalyst, Microwave/Conventional Heating | Reduced environmental impact, simplified workup. sciforum.net |

Temperature, Pressure, and Irradiation Conditions (e.g., Microwave-assisted synthesis, UV irradiation)

Modulating energy input through temperature, pressure, and irradiation offers powerful control over reaction outcomes.

Microwave-Assisted Synthesis Microwave irradiation has become a popular technique for accelerating organic reactions. walisongo.ac.idresearchgate.net It allows for rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating. sciforum.net In the context of Suzuki couplings for phenylacetophenone derivatives, microwave-assisted synthesis at 150 °C has been shown to complete reactions in as little as 15 minutes with satisfactory yields. walisongo.ac.idacs.org

| Method | Temperature (°C) | Power (W) | Time | Yield (%) | Reference |

| Microwave | 150 | 400 | 15 min | 50-80 | walisongo.ac.id |

| Microwave | 118-120 | 500 | 2 h | 92-98 | researchgate.net |

| Microwave | N/A | 800 | 2-4 min | 97-98 | sciforum.net |

UV Irradiation Photochemical methods, using sources like UV lamps, can also initiate specific synthetic transformations. chemicalbook.com For example, the synthesis of 4'-Chloro-2-phenylacetophenone has been achieved by irradiating the reaction mixture with a mercury vapor UV lamp for 30 minutes. chemicalbook.com Photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) are often employed in such processes. globalresearchonline.netsdu.dk This technique offers a radical-free pathway for certain reactions, which can be advantageous for sensitive substrates. ethz.ch

Reaction Kinetics and Yield Enhancement Studies

Understanding and manipulating reaction kinetics is essential for maximizing product yield. Key strategies include:

Optimizing Catalyst and Reagent Concentrations : The rate of reaction is directly influenced by the concentration of reactants and the catalyst loading. For Suzuki couplings, the addition of a base like potassium carbonate is essential, and its concentration (e.g., 1.2 equivalents) must be optimized. europa.eu

Use of Additives : Rate enhancement can be achieved through additives. In aqueous Suzuki reactions, tetrabutylammonium bromide (TBAB) facilitates the process, leading to faster and more efficient coupling. walisongo.ac.id

Temperature and Energy Input : As seen in microwave-assisted synthesis, higher temperatures dramatically increase reaction rates, reducing times from hours to minutes. walisongo.ac.idresearchgate.net For instance, the bromination of 4-trifluoromethylacetophenone shows that as the temperature rises to 90 °C, the starting material is completely transformed within 3 hours. researchgate.net

Mechanistic Insights : Understanding the reaction mechanism can reveal opportunities for enhancement. For example, studies on triethylborane (B153662) (Et₃B) initiation have shown that a secondary product, diethyl(ethylperoxy)borane (Et₂BOOEt), is a much more efficient initiator than the primary Et₃B/O₂ system, a finding that can be exploited to improve reaction efficiency. whiterose.ac.uk The hydrolysis kinetics of esters are also highly dependent on solvent composition and temperature, with thermodynamic parameters like activation energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) being key indicators of the reaction's feasibility and mechanism. ajrconline.org

By systematically studying these parameters, synthetic routes to this compound can be optimized for both laboratory-scale synthesis and potential industrial production, balancing yield, purity, cost, and environmental impact.

Principles of Green Chemistry in Synthetic Design

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, a biphenyl ketone, these principles are particularly relevant in the selection of reaction media, reagents, and energy sources to enhance the environmental benignity of the process.

A significant advancement in the green synthesis of phenylacetophenone derivatives is the substitution of conventional volatile organic compounds (VOCs) with environmentally benign solvents, most notably water. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biphenyl systems, has been successfully adapted to aqueous conditions for the synthesis of related structures. walisongo.ac.idacs.org

The use of water as a solvent offers numerous advantages, including low cost, non-flammability, and minimal environmental impact. walisongo.ac.id Research on the synthesis of 5-phenyl-2-hydroxyacetophenone derivatives has demonstrated the feasibility of conducting the Suzuki reaction in water, catalyzed by palladium(II) acetate without the need for phosphine ligands, which are often toxic and air-sensitive. walisongo.ac.idacs.org The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate in aqueous media by facilitating the interaction between the organic substrates and the aqueous phase. walisongo.ac.id Potassium carbonate, a mild and inexpensive base, is typically employed to activate the boronic acid component. walisongo.ac.id

These aqueous Suzuki coupling reactions have been shown to be effective for a range of substrates, including various substituted phenylboronic acids, suggesting the potential for a broad applicability of this green methodology. acs.org The principles demonstrated in the synthesis of these analogs can be directly applied to the synthesis of this compound.

Table 1: Aqueous Suzuki Coupling Reaction Conditions for Phenylacetophenone Analogs

| Starting Material | Reagent | Catalyst | Base | Solvent | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-hydroxyacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | TBAB | 75-80 | walisongo.ac.id |

| 5-Bromo-2-hydroxyacetophenone | 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | TBAB | 50-65 | walisongo.ac.id |

| Ethyl-4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | - | >95 (High) | jeolusa.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comencyclopedia.pub The application of microwave irradiation to the Suzuki-Miyaura cross-coupling for the synthesis of phenylacetophenone derivatives has been shown to dramatically reduce reaction times from hours to mere minutes. walisongo.ac.idacs.org

In the synthesis of 5-phenyl-2-hydroxyacetophenone derivatives, microwave heating was employed to drive the aqueous Suzuki coupling reaction. walisongo.ac.idacs.org The protocol involves irradiating the reaction mixture in a dedicated microwave reactor, allowing for precise temperature and pressure control. This rapid heating leads to a significant acceleration of the reaction, enabling the synthesis to be completed in as little as 15 minutes. walisongo.ac.id This efficiency not only saves time and energy but can also minimize the formation of byproducts that may result from prolonged exposure to high temperatures. mdpi.com

Table 2: Microwave-Assisted Suzuki Coupling for Phenylacetophenone Analogs

| Product | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone | 400 | 150 | 15 | 75-80 | walisongo.ac.id |

Elucidation of Molecular Structure and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity and the chemical environment can be obtained.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 2'-Ethyl-4'-phenylacetophenone is predicted to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The biphenyl (B1667301) system and the substituted acetophenone (B1666503) ring contain a total of eight aromatic protons. Due to the substitution pattern, these would appear as complex multiplets in the typical aromatic region of approximately 7.0-8.0 ppm.

Ethyl Group Protons: The ethyl group at the 2'-position would give rise to two signals: a quartet corresponding to the two methylene (-CH₂) protons (around 2.7-2.9 ppm) coupled to the adjacent methyl protons, and a triplet for the three methyl (-CH₃) protons (around 1.2-1.4 ppm) coupled to the methylene protons.

Acetyl Group Protons: The methyl protons of the acetyl group are in a unique environment with no adjacent protons, and would therefore appear as a sharp singlet at approximately 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 16 distinct carbon signals are expected, corresponding to its 16 carbon atoms (C₁₆H₁₆O).

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically around 198-200 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the 125-145 ppm range. Carbons bearing substituents (quaternary carbons) would generally have different chemical shifts than those bonded to hydrogen.

Aliphatic Carbons: The ethyl group carbons would appear in the upfield region, with the -CH₂ carbon around 25-30 ppm and the -CH₃ carbon around 15 ppm. The acetyl methyl carbon would be found near 26-28 ppm.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, confirming the connectivity within the ethyl group (methylene quartet to methyl triplet).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): A time-dependent experiment that can reveal through-space proximity of protons, providing valuable information about the preferred conformation and spatial arrangement of the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~199 |

| Aromatic C-H | ~7.0 - 8.0 (multiplets) | ~125 - 135 |

| Aromatic C-quaternary | - | ~135 - 145 |

| -COCH₃ | ~2.6 (singlet) | ~27 |

| -CH₂CH₃ | ~2.8 (quartet) | ~28 |

| -CH₂CH₃ | ~1.3 (triplet) | ~15 |

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

FT-IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is characteristic of an aryl ketone carbonyl group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) from the ethyl and acetyl methyl groups.

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

FT-Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this molecule, the aromatic ring C=C stretching vibrations would likely produce strong signals in the Raman spectrum. The C=O stretch would also be present but may be weaker than in the IR spectrum.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3030 | 3100 - 3030 |

| Aliphatic C-H stretch | 2975 - 2850 | 2975 - 2850 |

| C=O stretch | ~1685 (Strong) | ~1685 (Medium) |

| Aromatic C=C stretch | 1600, 1580, 1450 | 1600, 1580, 1450 (Strong) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₆H₁₆O), the expected exact mass is 224.1201 u. HRMS can confirm the elemental formula, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The fragmentation pattern is a reproducible fingerprint that helps identify the structure. Expected key fragments for this compound would include:

[M]⁺•: The molecular ion at m/z = 224.

[M-15]⁺: Loss of the acetyl methyl group (•CH₃), resulting in a fragment at m/z = 209.

[M-29]⁺: Loss of the ethyl group (•CH₂CH₃), resulting in a fragment at m/z = 195.

[C₁₄H₁₁O]⁺: A fragment corresponding to the biphenyl-acetyl cation at m/z = 209.

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry is a soft ionization technique. It is particularly useful for large, non-volatile molecules but can be applied to smaller molecules. It would primarily show the protonated molecular ion [M+H]⁺ at m/z = 225.1279 or adducts with sodium [M+Na]⁺ at m/z = 247.1095, confirming the molecular weight with minimal fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Technique | Ion/Fragment | Predicted m/z | Description |

| HRMS | [M]⁺• | 224.1201 | Exact mass of molecular ion |

| GC-MS (EI) | [M]⁺• | 224 | Molecular Ion |

| GC-MS (EI) | [M-15]⁺ | 209 | Loss of •CH₃ |

| GC-MS (EI) | [M-29]⁺ | 195 | Loss of •CH₂CH₃ |

| MALDI-TOF | [M+H]⁺ | 225 | Protonated Molecular Ion |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This provides information about the electronic structure and conjugation within a molecule. This compound possesses significant π-conjugation in the biphenyl system and the benzoyl moiety. The spectrum is expected to show strong absorptions in the UV region, likely corresponding to π → π* transitions. One would predict a strong absorption band around 250-290 nm, characteristic of conjugated aromatic ketones.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. As of this writing, no published crystal structure for this compound is available.

If a suitable crystal were obtained, X-ray diffraction analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact dihedral angle between the two phenyl rings in the biphenyl moiety and the orientation of the ethyl and acetyl groups relative to the rings in the solid state.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any significant hydrogen bonding or π-stacking interactions.

Conformational Isomerism and Dynamics Studies

This compound has several rotatable single bonds that give rise to conformational isomerism. The most significant of these is the C-C bond connecting the two phenyl rings. The rotation around this bond is subject to steric hindrance, and the molecule will adopt a preferred dihedral angle to minimize this strain. The lowest energy conformation is typically a non-planar, twisted arrangement.

Further conformational flexibility exists with the rotation of the ethyl and acetyl groups relative to the aromatic ring they are attached to. The study of these dynamics can be accomplished through:

Variable-Temperature NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that can indicate the freezing out of certain conformations or the overcoming of rotational energy barriers.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule, predict the lowest-energy conformers, and calculate the energy barriers for rotation around key bonds.

These studies are crucial for understanding how the molecule's shape influences its interactions and properties in a dynamic solution environment.

Mechanistic Investigations of Chemical Transformations

Detailed Reaction Mechanism Elucidation for Synthetic Routes

The synthesis of 2'-Ethyl-4'-phenylacetophenone can be conceptualized through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-ethylbiphenyl (B1582967) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The mechanism commences with the activation of the acetylating agent by the Lewis acid. For instance, aluminum chloride coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the key electrophile in the reaction.

The

Figure 1: Formation of the acylium ion from acetyl chloride and aluminum chloride.

Subsequently, the electron-rich aromatic ring of 4-ethylbiphenyl attacks the acylium ion. The ethyl group at the 4-position is an ortho-, para-directing activator, while the phenyl group at the 1-position is also an ortho-, para-directing activator. Due to steric hindrance from the adjacent phenyl group, the incoming acylium ion is directed predominantly to the para-position relative to the ethyl group (the 2'-position). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Finally, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acetyl group, restoring the aromaticity of the ring and yielding this compound. The catalyst, AlCl₃, is regenerated in this step.

Figure 2: General mechanism of Friedel-Crafts acylation. In the case of this compound synthesis, the arene is 4-ethylbiphenyl.

Oxidative Transformations of the Chemical Compound (e.g., benzylic C-H oxidation)

The benzylic carbon atom of the ethyl group in this compound is susceptible to oxidation. Benzylic C-H oxidation is a fundamental transformation in organic synthesis that can convert alkylarenes into valuable carbonyl compounds. researchgate.netnih.gov Various methods, including metal-catalyzed, non-metal catalyzed, photocatalytic, and electrochemical approaches, have been developed for this purpose. nih.gov

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position. The reaction typically proceeds through a radical mechanism. The process is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the weakest C-H bond in the ethyl group due to the resonance stabilization of the resulting benzylic radical.

This benzylic radical can then react with the oxidant to form an intermediate, which is further oxidized to a ketone. In the case of this compound, the ethyl group would be oxidized to an acetyl group, yielding 1,1'-(biphenyl-4,2'-diyl)bis(ethan-1-one). If the oxidation is carried out under vigorous conditions, the entire ethyl group can be cleaved to form a carboxylic acid. organic-chemistry.orgyoutube.com

Modern methods often employ catalytic systems to achieve higher selectivity and milder reaction conditions. thieme-connect.de For example, transition metal catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) are effective for benzylic oxidations. nih.gov The proposed mechanism often involves the formation of a high-valent metal-oxo species that abstracts the benzylic hydrogen. thieme-connect.de

| Oxidant/Catalyst System | Product | General Mechanistic Pathway |

|---|---|---|

| KMnO₄, heat | 1,1'-(biphenyl-4,2'-diyl)bis(ethan-1-one) or 4'-acetyl-[1,1'-biphenyl]-2-carboxylic acid | Radical hydrogen abstraction followed by further oxidation |

| CrO₃/H₂SO₄ | 1,1'-(biphenyl-4,2'-diyl)bis(ethan-1-one) | Formation of a chromate (B82759) ester followed by elimination |

| TBHP/Co(OAc)₂ | 1,1'-(biphenyl-4,2'-diyl)bis(ethan-1-one) | Metal-catalyzed radical hydrogen abstraction |

Reductive Transformations and Hydrogenation Studies

The carbonyl group of the acetophenone (B1666503) moiety in this compound can undergo reduction to form a secondary alcohol, 1-(2'-ethyl-[1,1'-biphenyl]-4'-yl)ethanol. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common method for this reduction. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. The mechanism involves the adsorption of the ketone and hydrogen onto the catalyst surface. The hydrogen atoms are then added across the carbonyl double bond in a stepwise manner. The selectivity of this process can sometimes be influenced by the catalyst and reaction conditions. For instance, sodium promotion of a Pd/C catalyst has been shown to improve the yield of the corresponding alcohol in the hydrogenation of a similar compound, 4-isobutylacetophenone. osti.gov

Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or ethanol) protonates the alkoxide to yield the final alcohol product. LiAlH₄ is a much stronger reducing agent than NaBH₄ and is capable of reducing a wider range of functional groups.

| Reducing Agent/Catalyst | Product | General Mechanistic Pathway |

|---|---|---|

| H₂, Pd/C | 1-(2'-ethyl-[1,1'-biphenyl]-4'-yl)ethanol | Adsorption onto catalyst surface and stepwise addition of hydrogen |

| NaBH₄, MeOH/H₂O | 1-(2'-ethyl-[1,1'-biphenyl]-4'-yl)ethanol | Nucleophilic attack by hydride ion followed by protonation |

| LiAlH₄, Et₂O then H₃O⁺ | 1-(2'-ethyl-[1,1'-biphenyl]-4'-yl)ethanol | Nucleophilic attack by hydride ion followed by protonation |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The two aromatic rings of this compound can undergo further electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.

Ring A (with ethyl and acetyl groups): The ethyl group is an ortho-, para-directing activator. The acetyl group is a meta-directing deactivator. The activating effect of the ethyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the ethyl group is already occupied by the phenyl group. Therefore, substitution is most likely to occur at the positions ortho to the ethyl group (3' and 5' positions).

Ring B (the unsubstituted phenyl ring): This ring is activated by the substituted phenyl group attached to it. It will direct incoming electrophiles to its ortho and para positions.

Nucleophilic Substitution: The carbonyl group of the acetophenone moiety can undergo nucleophilic acyl substitution, although this is less common for ketones compared to more reactive carboxylic acid derivatives. For a substitution to occur, a leaving group would need to be present on the carbonyl carbon, which is not the case in this compound.

However, the compound can be a precursor for reactions that involve nucleophilic substitution. For example, if the benzylic position of the ethyl group is first halogenated (e.g., via radical bromination with N-bromosuccinimide), the resulting benzylic halide can readily undergo Sₙ1 or Sₙ2 reactions with various nucleophiles. The Sₙ1 pathway would be favored due to the formation of a resonance-stabilized benzylic carbocation.

Stereochemical Aspects of Reaction Pathways

The reduction of the prochiral ketone in this compound to the corresponding alcohol, 1-(2'-ethyl-[1,1'-biphenyl]-4'-yl)ethanol, creates a new chiral center. Unless a chiral reducing agent or catalyst is used, the product will be a racemic mixture of the (R) and (S) enantiomers. The nucleophilic attack of the hydride ion can occur from either face of the planar carbonyl group with equal probability.

If a pre-existing chiral center were present in the molecule, diastereoselectivity might be observed. The stereochemical outcome would then be governed by Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the adjacent chiral center.

In the case of substitution reactions at a chiral center, such as a hypothetical Sₙ2 reaction at a halogenated benzylic position, an inversion of stereochemistry would be expected. libretexts.org An Sₙ1 reaction at the same position would lead to racemization due to the formation of a planar carbocation intermediate that can be attacked by the nucleophile from either side.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry studies focused solely on the chemical compound this compound were identified.

The execution of detailed computational analyses, such as those outlined in the requested sections, requires dedicated research employing specialized software and computational resources. Such studies generate specific data points related to the molecule's optimized geometry, electronic properties, vibrational frequencies, and potential reaction pathways.

While general computational methodologies like Density Functional Theory (DFT) and ab initio methods are widely used to investigate a vast range of chemical compounds, including substituted acetophenones and biphenyl (B1667301) systems, published research specifically detailing the application of these techniques to this compound is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the requested detailed analysis, including data tables and specific research findings, for the following sections:

Theoretical and Computational Chemistry Studies

Prediction of Reactivity and Selectivity Profiles

To obtain the specific computational data for 2'-Ethyl-4'-phenylacetophenone, it would be necessary to perform novel theoretical calculations using appropriate quantum chemical software and methods. Such an undertaking constitutes a new research project and falls beyond the scope of retrieving existing information.

Applications of the Chemical Compound and Its Derivatives in Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

2'-Ethyl-4'-phenylacetophenone serves as a versatile precursor and building block in the synthesis of complex organic molecules, underpinning advancements in medicinal chemistry and materials science. Its unique structural features allow for the construction of diverse molecular architectures.

Precursor to Diverse Organic Scaffolds (e.g., for novel heterocyclic systems)

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic systems. Although direct examples of its use are not extensively documented in publicly available literature, its structural analogy to other acetophenone (B1666503) derivatives suggests its potential as a precursor for various heterocyclic scaffolds. For instance, acetophenones are known to participate in reactions to form thiophenes, quinoxalines, and other nitrogen- and sulfur-containing heterocycles.

One of the well-established methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. Given its ketone functional group, this compound could theoretically serve as the ketone component in a Gewald reaction, leading to the formation of highly substituted thiophene derivatives. These thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Furthermore, the α-methylene group of the ethyl substituent and the carbonyl group in this compound provide reactive sites for condensation reactions. For example, it could potentially react with 1,2-diamines to form quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, dyes, and as building blocks in organic synthesis.

Building Block for Functional Molecules

As a functionalized aromatic ketone, this compound is an important building block for the assembly of more complex functional molecules. Organic building blocks are fundamental components in the bottom-up construction of molecular architectures, playing a pivotal role in medicinal chemistry, organic synthesis, and material chemistry. organic-chemistry.org The presence of the ethyl and phenyl groups, in addition to the acetophenone core, provides multiple points for further chemical modification and elaboration.

The term "building block" in chemistry refers to organic molecules with specific functional groups that can be readily used in the synthesis of larger, more complex structures. organic-chemistry.org These molecules are essential for creating libraries of compounds for drug discovery and for synthesizing materials with tailored properties. The structure of this compound, incorporating both alkyl and aryl substituents on the acetophenone framework, makes it a candidate for creating derivatives with diverse functionalities. These derivatives can then be incorporated into larger molecules to fine-tune their physical, chemical, and biological properties.

Contributions to Polymer Chemistry and Materials Science

The unique photochemical and reactive properties of acetophenone derivatives suggest that this compound could have significant applications in polymer chemistry and materials science, particularly in the areas of photoinitiation and monomer design.

Photoinitiator Activity in Polymerization Processes (e.g., analogous to 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. Acetophenone derivatives are a well-known class of Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form free radicals. A prominent example of this class is 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Type I photoinitiators, also known as cleavage-type photoinitiators, absorb light and subsequently break down into two free radicals. organic-chemistry.org This process is highly efficient and is widely used in industrial applications such as UV curing of coatings, inks, and adhesives. The general mechanism for a Type I photoinitiator involves the absorption of a photon to reach an excited state, followed by α-cleavage to produce two radical fragments, both of which can potentially initiate polymerization.

While specific studies on the photoinitiator activity of this compound are not prevalent in the reviewed literature, its structural similarity to other effective acetophenone-based photoinitiators suggests it could exhibit similar properties. The efficiency of a photoinitiator is dependent on factors such as its absorption spectrum, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. It is plausible that the ethyl and phenyl substituents on the this compound structure could influence these properties, potentially offering advantages in specific polymerization systems.

| Photoinitiator Type | Initiation Mechanism | Examples |

| Type I (Cleavage) | Unimolecular bond cleavage upon light absorption to form free radicals. | 2,2-dimethoxy-2-phenylacetophenone (DMPA), Benzoin ethers |

| Type II (Abstraction) | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator to form radicals. | Benzophenone/amine systems, Thioxanthone/amine systems |

Monomer Design for Novel Polymeric Architectures

The design of monomers is a critical aspect of creating polymers with novel and controlled architectures. Functional monomers can be polymerized to introduce specific chemical functionalities into the polymer backbone or as side chains. These functionalities can then be used for post-polymerization modifications, cross-linking, or to impart specific properties to the final material.

Although direct evidence of this compound being used as a monomer is not available, its structure contains features that could be adapted for this purpose. For instance, the phenyl ring could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. The resulting monomer could then be incorporated into a polymer chain, introducing the 2-ethylacetophenone functionality. This could be a route to synthesizing polymers with unique photophysical properties or with sites for further chemical reactions. The development of such functional polymers is a key area of research in materials science, with applications ranging from drug delivery to advanced coatings and electronics.

Catalytic and Co-catalytic Applications

While the primary applications of acetophenone derivatives are often in synthesis and photochemistry, there is potential for their involvement in catalytic processes. The carbonyl group and the aromatic rings in this compound could potentially interact with metal centers or participate in organocatalytic transformations. However, based on the currently available scientific literature, there are no specific reports detailing the catalytic or co-catalytic applications of this compound. The exploration of this compound's potential in catalysis remains an area for future research.

Ligand Precursor for Transition Metal Catalysis

While direct studies on this compound as a ligand precursor are not extensively documented, its molecular structure suggests a plausible role in the synthesis of ligands for transition metal catalysis. Acetophenone and its derivatives are versatile starting materials in organic synthesis. The reactivity of the ketone functional group is central to its utility in constructing more complex molecules that can serve as ligands.

One common strategy for converting ketones into effective ligands is through the formation of Schiff bases or oximes. The carbonyl group of this compound can react with primary amines to form Schiff bases, which contain an imine (-C=N-) group. The nitrogen atom of the imine has a lone pair of electrons that can coordinate to a transition metal center. arpgweb.comajrconline.org Similarly, reaction with hydroxylamine can convert the ketone into an oxime (-C=N-OH), which is also a well-known coordinating group in ligand design. niscpr.res.inxavier.edu Oxime-based ligands are noted for their ability to stabilize various oxidation states of transition metals. xavier.edubohrium.com

The general process for creating a ligand from an acetophenone derivative involves a condensation reaction. For example, the reaction of an acetophenone with a diamine can produce a tetradentate Schiff base ligand capable of binding to a metal ion in a pincer-like fashion. These types of complexes have applications in various catalytic transformations. ekb.eg The substituents on the aromatic rings of the acetophenone precursor, such as the ethyl and phenyl groups in this compound, can influence the steric and electronic properties of the resulting ligand. These properties, in turn, can modulate the catalytic activity and selectivity of the corresponding metal complex. aensiweb.com

Furthermore, the aromatic rings of this compound offer additional sites for functionalization. For instance, directed C-H activation could introduce other donor groups onto the phenyl rings, leading to multidentate ligands with tailored properties for specific catalytic applications. mdpi.com

Role in Organocatalytic Systems

Aromatic ketones are significant substrates in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. While specific organocatalytic studies involving this compound are not prominent in the literature, its structural features as an aromatic ketone make it a relevant candidate for such transformations.

In many organocatalytic reactions, the ketone acts as an electrophile or can be converted into a nucleophilic enamine intermediate. For example, in asymmetric Michael additions, a chiral primary or secondary amine catalyst can react with a ketone to form a transient enamine. This enamine then attacks an α,β-unsaturated compound, leading to the formation of a new carbon-carbon bond with high stereoselectivity. The steric and electronic nature of the substituents on the ketone can influence the reaction's efficiency and the enantiomeric excess of the product.

The presence of the ethyl group at the 2'-position and the phenyl group at the 4'-position of this compound would impart specific steric and electronic characteristics. These groups would affect the formation of the enamine intermediate and the approach of the electrophile, thereby influencing the stereochemical outcome of the reaction.

Aromatic ketones are also known to participate in other organocatalytic reactions, such as enantioselective hydrosilylation, where the ketone is reduced to a chiral alcohol. In these reactions, a Lewis basic organocatalyst activates a hydrosilane, which then delivers a hydride to the prochiral ketone. The stereoselectivity of this reduction is often governed by the steric bulk of the substituents surrounding the carbonyl group.

Development of Analytical Reagents and Probes (e.g., analogous to 2-bromo-4'-phenylacetophenone)

The development of analytical reagents and probes often relies on the ability to chemically modify a core scaffold to introduce reporter groups (like fluorophores or chromophores) or specific binding moieties. The compound 2-bromo-4'-phenylacetophenone serves as a useful analogue to understand the potential of this compound in this context. thermofisher.comfishersci.cascbt.comsigmaaldrich.compharmaffiliates.com

2-Bromo-4'-phenylacetophenone is a valuable intermediate in organic synthesis primarily due to the presence of the bromine atom at the alpha-position to the carbonyl group. thermofisher.comfishersci.ca This bromine is a good leaving group, making the carbon atom susceptible to nucleophilic substitution. This reactivity allows for the straightforward attachment of various functional groups. For instance, a fluorescent dye could be linked to the 2-bromo-4'-phenylacetophenone scaffold to create a fluorescent probe.

While this compound lacks the reactive alpha-bromo group, its structure still offers several avenues for derivatization to create analytical reagents. The ketone functionality itself is a reactive handle. It can be converted into other functional groups, such as hydrazones or oximes, which can then be further functionalized. For example, reacting the ketone with a hydrazine derivative carrying a reporter group is a common method for labeling carbonyl compounds. nih.govresearchgate.netsigmaaldrich.com

Furthermore, the aromatic rings of this compound can be functionalized through electrophilic aromatic substitution reactions. This would allow for the introduction of a wide range of substituents that could tune the molecule's properties for use as a probe, such as altering its solubility, absorption and emission wavelengths, or binding affinity for a target analyte. The derivatization of ketones is a well-established strategy for creating probes for biological and environmental analysis. sigmaaldrich.comnih.gov

For example, by analogy to the development of other acetophenone-based molecules for biological applications, one could envision synthesizing a library of this compound derivatives with different functional groups to screen for properties suitable for an analytical reagent, such as a specific colorimetric or fluorescent response to a particular analyte.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthetic Methodologies

Asymmetric synthesis is a cornerstone of modern organic chemistry, focusing on the stereoselective synthesis of chiral molecules. A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the asymmetric synthesis of 2'-Ethyl-4'-phenylacetophenone.

Research in this area would typically involve the development of catalytic or stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science where specific enantiomers or diastereomers are required. The development of such methodologies for this compound would be a novel contribution to the field.

Investigation of Bio-inspired and Biomimetic Chemical Transformations

Bio-inspired and biomimetic syntheses draw inspiration from natural processes to develop novel and efficient chemical reactions. There is currently no published research on bio-inspired or biomimetic transformations involving this compound.

Future research could explore enzymatic or chemoenzymatic routes to synthesize or modify this compound, potentially leading to more sustainable and selective chemical processes. Such studies would look to nature for strategies to construct the acetophenone (B1666503) core or introduce functional groups in a manner that mimics biological pathways.

Integration into Continuous Flow Chemistry and Automated Synthesis Systems

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound has not been documented in the available literature.

Integrating the synthesis of this compound into a continuous flow system would involve the design of a reactor setup that allows for the continuous addition of reagents and removal of the product. Automation of this process could enable high-throughput screening of reaction conditions and the rapid production of analogues.

Design and Synthesis of Advanced Functional Materials Incorporating the Chemical Compound

Advanced functional materials are designed to possess specific properties for a wide range of applications, from electronics to biomedicine. There are no reports of advanced functional materials that incorporate this compound as a key component.

Future research in this domain could investigate the potential of this compound as a building block for polymers, liquid crystals, or photoactive materials. The aromatic and ketone functionalities of this compound could be exploited to create materials with unique optical, electronic, or mechanical properties.

Predictive Modeling and Data-Driven Discovery of New Analogues and Applications

Predictive modeling and data-driven approaches are increasingly used to accelerate the discovery of new molecules and materials with desired properties. No such studies have been published for this compound.

A future research direction would be to use computational tools to predict the properties of this compound and its derivatives. Machine learning models could be trained on existing chemical data to identify potential new analogues with enhanced activities or novel applications, thereby guiding future synthetic efforts.

Q & A

Q. What are the standard synthetic routes for preparing 2'-ethyl-4'-phenylacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 4-phenylacetophenone derivatives are alkylated with ethyl halides or via cross-coupling reactions. For example, analogous acetophenone derivatives (e.g., 4’-(2,4-difluorophenoxy)acetophenone) are synthesized under controlled pH (4–6) to optimize electrophilic substitution . Key steps include:

- Refluxing with catalysts like AlCl₃ or CuSO₄.

- Distillation under reduced pressure to isolate the product .

- Critical Parameters : Temperature (>80°C for effective acylation), solvent polarity (benzene or DMF), and stoichiometric ratios of ethylating agents.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet peaks for symmetric substituents). For example, 4’-methylacetophenone derivatives exhibit distinct δ 7.8–8.0 ppm (aromatic protons) and δ 2.6 ppm (methyl/ethyl groups) in ¹H-NMR .

- IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-H bending for ethyl groups (~1375 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 for C₁₆H₁₆O) and fragmentation patterns (loss of ethyl or phenyl groups) .

Q. What strategies ensure purity of this compound for downstream applications?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Column chromatography with silica gel (hexane:ethyl acetate, 8:2) resolves byproducts like di-substituted isomers .

- Melting Point Analysis : Compare observed melting points (e.g., 22–24°C for 4’-methylacetophenone ) with literature values.

Advanced Research Questions

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the electronic and steric properties of this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare electron density maps and HOMO-LUMO gaps. Ethyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl analogs .

- Experimental Validation : Compare reaction kinetics in Suzuki-Miyaura couplings using ethyl- and methyl-substituted acetophenones. Ethyl derivatives show 15–20% slower kinetics due to bulkier substituents .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Case Study : Discrepancies in NMR integration ratios may arise from rotameric equilibria in solution. For example, ethyl groups in ortho positions cause splitting due to restricted rotation. Use variable-temperature NMR (−40°C to 25°C) to freeze conformers and assign peaks accurately .

- Cross-Validation : Compare IR and mass spectra with databases (e.g., NIST Chemistry WebBook ).

Q. What are the challenges in optimizing catalytic systems for asymmetric synthesis of chiral this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.